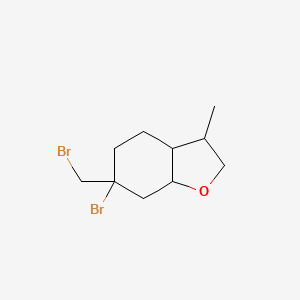![molecular formula C16H20SSi B14204540 Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 828915-77-1](/img/structure/B14204540.png)
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to two methyl groups, a phenyl group, and a 2-(phenylsulfanyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of phenylsilane with 2-(phenylsulfanyl)ethyl chloride in the presence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenylsulfanyl group.
科学的研究の応用
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to modify surfaces.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.
作用機序
The mechanism by which Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenylsulfanyl group can also interact with biological molecules, potentially influencing the compound’s activity in biological systems .
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 2-(phenylsulfanyl)ethyl group.
Diphenylmethylsilane: Contains two phenyl groups instead of one.
Trimethylsilane: Contains three methyl groups instead of two methyl and one phenyl group.
Uniqueness
Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of the 2-(phenylsulfanyl)ethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
特性
CAS番号 |
828915-77-1 |
|---|---|
分子式 |
C16H20SSi |
分子量 |
272.5 g/mol |
IUPAC名 |
dimethyl-phenyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C16H20SSi/c1-18(2,16-11-7-4-8-12-16)14-13-17-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChIキー |
DKTNRDRVLGVTRA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCSC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


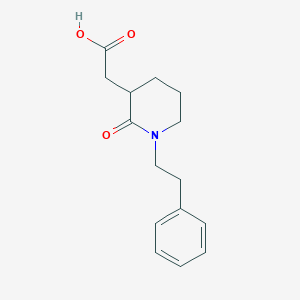
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
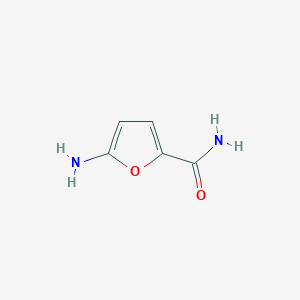
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
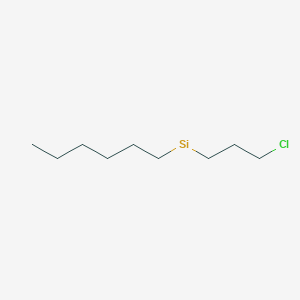

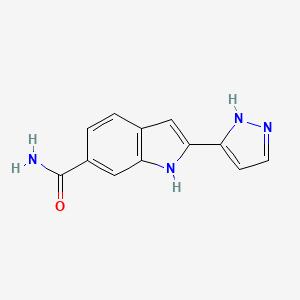
![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)
